molecular formula C12H14BrNO2S B2894208 4-bromo-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]thiophene-2-carboxamide CAS No. 2097920-59-5

4-bromo-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]thiophene-2-carboxamide

Cat. No.: B2894208
CAS No.: 2097920-59-5
M. Wt: 316.21
InChI Key: VFQKFJUEMGEAJW-UHFFFAOYSA-N
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Description

“4-bromo-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]thiophene-2-carboxamide” is a compound that has been studied for its potential antiviral properties . It is a derivative of 2-thiazolecarboxamide and has been found to be active against the HPV virus .


Synthesis Analysis

The synthesis of this compound involves the use of nitrosocarbonyl intermediates, which are fleeting compounds obtainable from the periodate oxidation of hydroxamic acids . These intermediates can be easily trapped with dienes and alkenes to give the products of hetero Diels-Alder and ene reactions in high yields . A fleeting heterocyclic nitrosocarbonyl derived from the corresponding nitrile oxide is used in the synthesis of this compound . The synthetic strategy is based on hetero Diels-Alder cycloaddition followed by mild reductive cleavage of the N-O bond .


Chemical Reactions Analysis

The key chemical reaction involved in the synthesis of this compound is the hetero Diels-Alder cycloaddition . This is a type of pericyclic reaction that involves the reaction of a diene with a dienophile to form a six-membered ring. In this case, the dienophile is a fleeting heterocyclic nitrosocarbonyl derived from a nitrile oxide .

Scientific Research Applications

Synthesis and Polymerization Potential

One area of scientific research on thiophene derivatives, similar to the compound , focuses on their synthesis and application in photostabilization of materials. For example, the synthesis of new thiophene derivatives has been explored for their use as photostabilizers for rigid poly(vinyl chloride) (PVC), demonstrating that these compounds can significantly reduce the level of photodegradation of PVC films. This indicates that similar compounds, including 4-bromo-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]thiophene-2-carboxamide, could have potential applications in the development of photostabilizers for various polymers, enhancing their durability and lifespan under UV exposure (Balakit et al., 2015).

Anticonvulsant and Antinociceptive Activities

Another significant area of application for related compounds is in the development of anticonvulsant and antinociceptive drugs. Studies on compounds structurally related to this compound have identified their potential in treating convulsions and pain. For instance, the crystal structures of anticonvulsant enaminones have been determined, providing insight into the design of new therapeutic agents with improved efficacy (Kubicki et al., 2000). Furthermore, evaluations of the antinociceptive activities of enaminone compounds in animal models have shown promising results, highlighting the potential of these compounds in pain management (Masocha et al., 2016).

Future Directions

The compound has shown promising activity against viruses, particularly the HPV virus . This suggests that it could be further studied for its potential as an antiviral drug. The use of pericyclic reactions in the synthesis of biologically active molecules is also a promising area for future research .

Properties

IUPAC Name

4-bromo-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14BrNO2S/c13-9-6-10(17-7-9)11(15)14-8-12(16)4-2-1-3-5-12/h2,4,6-7,16H,1,3,5,8H2,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFQKFJUEMGEAJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC=CC(C1)(CNC(=O)C2=CC(=CS2)Br)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14BrNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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